![molecular formula C24H25N5O4 B3013684 2-氨基-1-(2,3-二氢-1,4-苯并二氧杂环-6-基)-N-(3-乙氧基丙基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺 CAS No. 843625-99-0](/img/structure/B3013684.png)

2-氨基-1-(2,3-二氢-1,4-苯并二氧杂环-6-基)-N-(3-乙氧基丙基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

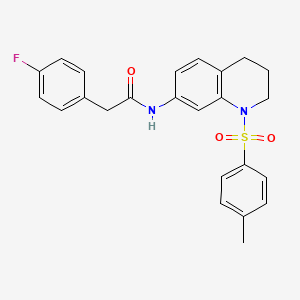

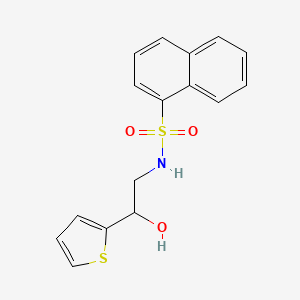

The compound is a complex organic molecule that contains several functional groups, including an amino group, a benzodioxin group, a pyrroloquinoxaline group, and a carboxamide group . These groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, benzodioxin derivatives can be obtained through the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzodioxin group, for instance, is a cyclic structure with an oxygen atom incorporated into the ring .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, while the carboxamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of polar functional groups like the carboxamide could influence its solubility in different solvents .科学研究应用

催化应用

Imamoto 等人(2012 年)对膦配体(包括喹喔啉结构)的研究突出了它们在铑催化的官能化烯烃不对称氢化中的应用。这一过程对于高效制备手性药物成分至关重要,证明了该化合物在催化和合成氨基酸或仲胺组分中的效用(Imamoto 等人,2012 年)。

药物研究

Mahesh 等人(2011 年)设计并评估了喹喔啉-2-甲酰胺作为血清素 3 型 (5-HT3) 受体拮抗剂。该研究的发现表明喹喔啉衍生物在治疗由 5-HT3 受体介导的疾病中具有潜在的治疗应用,表明它们在开发治疗胃肠道疾病或化疗引起的恶心和呕吐的新疗法中的效用(Mahesh 等人,2011 年)。

抗癌研究

Degorce 等人(2016 年)发现了一系列新颖的 3-喹啉甲酰胺,它们被优化为共济失调毛细血管扩张突变 (ATM) 激酶的选择性抑制剂。这些化合物包括有效且高度选择性的 ATM 抑制剂,证明了喹喔啉衍生物在开发癌症治疗新治疗剂中的作用,突出了它们在与 DNA 损伤诱导剂联合使用时的潜在疗效(Degorce 等人,2016 年)。

材料科学

Baek 等人(2003 年)探索了含有具有二苯基喹喔啉部分的超支化芳香聚酰胺的自由基诱导聚合。这项研究说明了喹喔啉衍生物在为高温应用开发新型热固性树脂系统中的应用,展示了它们在材料科学中的重要性(Baek 等人,2003 年)。

作用机制

Target of Action

Similar structures have been identified in compounds isolated from insects and marine organisms . These natural products possess noticeable antioxidant and anti-inflammatory activities, including inhibition of cyclooxygenases .

Mode of Action

The compound is obtained through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines . The insertion of an electron withdrawing (or electron donating) group on the catechol modifies their relative proportions, so that the reaction becomes regiospecific .

Biochemical Pathways

The compound is part of the broader class of 2,3-dihydro-1,4-benzodioxanes, which have been extensively developed due to their occurrence in natural products and pharmaceutical compounds

Result of Action

Similar structures have shown noticeable antioxidant and anti-inflammatory activities .

Action Environment

The compound’s synthesis involves an electrochemical process in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture , suggesting that the compound’s stability and efficacy could be influenced by the solvent environment.

属性

IUPAC Name |

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-2-31-11-5-10-26-24(30)20-21-23(28-17-7-4-3-6-16(17)27-21)29(22(20)25)15-8-9-18-19(14-15)33-13-12-32-18/h3-4,6-9,14H,2,5,10-13,25H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKQDXUMIAKNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCCO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)

![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)

![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)

![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)

![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)